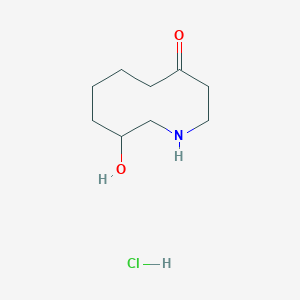

9-hydroxyazecan-4-one hydrochloride

CAS No.: 2490402-59-8

Cat. No.: VC4511357

Molecular Formula: C9H18ClNO2

Molecular Weight: 207.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2490402-59-8 |

|---|---|

| Molecular Formula | C9H18ClNO2 |

| Molecular Weight | 207.7 |

| IUPAC Name | 9-hydroxyazecan-4-one;hydrochloride |

| Standard InChI | InChI=1S/C9H17NO2.ClH/c11-8-3-1-2-4-9(12)7-10-6-5-8;/h9-10,12H,1-7H2;1H |

| Standard InChI Key | VOEIKVUFHUFXQU-UHFFFAOYSA-N |

| SMILES | C1CCC(=O)CCNCC(C1)O.Cl |

Introduction

9-Hydroxyazecan-4-one hydrochloride is a chemical compound belonging to the class of azepanones, which are cyclic compounds containing both a ketone and a nitrogen atom in their structure. This compound is notable for its potential applications in pharmaceuticals and organic synthesis. The hydrochloride form indicates that it is often encountered as a salt, which can enhance its solubility and stability in various formulations.

Synthesis of 9-Hydroxyazecan-4-One Hydrochloride

The synthesis of 9-hydroxyazecan-4-one hydrochloride can be achieved through various methods, often involving multi-step reactions. One notable approach involves the reaction of a precursor azepane derivative with hydroxylamine in the presence of an acid catalyst, followed by subsequent steps to introduce the hydroxyl group and form the hydrochloride salt.

Synthetic Pathway

-

Initial Reaction: The precursor azepane derivative reacts with hydroxylamine.

-

Introduction of Hydroxyl Group: Further steps are taken to introduce the hydroxyl group at the 9th position.

-

Formation of Hydrochloride Salt: The final step involves converting the compound into its hydrochloride form to enhance solubility and stability.

Potential Applications and Mechanism of Action

9-Hydroxyazecan-4-one hydrochloride has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The hydroxyl group can facilitate hydrogen bonding with active sites on proteins, influencing biological activity.

Biological Activity

-

Neuropharmacological Roles: Similar compounds may exhibit effects on neurotransmitter systems or serve as intermediates in the synthesis of more complex pharmaceutical agents.

-

Mechanism of Action: Involves interaction with biological targets such as enzymes or receptors, with the hydroxyl group playing a crucial role in hydrogen bonding.

Research Findings and Future Directions

While specific studies on 9-hydroxyazecan-4-one hydrochloride's mechanism remain limited, its potential neuropharmacological roles suggest further research is warranted. The compound's utility in drug design is enhanced by its ability to participate in coupling reactions with other organic molecules to form more complex structures.

Data Table: Potential Applications and Biological Activities

| Application | Biological Activity | Notes |

|---|---|---|

| Pharmaceutical Development | Potential neuropharmacological effects | Requires further study |

| Organic Synthesis | Utility in forming complex structures | Enhances drug design capabilities |

| Medicinal Chemistry | Interaction with enzymes or receptors | Hydroxyl group facilitates hydrogen bonding |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume